1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that is part of a broader class of pyrazole derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and when substituted with a pyridinylmethyl group, it can exhibit unique chemical and physical properties, as well as biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) involves the formation of the pyrazole ring followed by the introduction of the pyridinyl group . Similarly, the synthesis of related compounds such as 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines includes comprehensive structure–activity relationship studies to optimize the biological activity . These methods can be adapted to synthesize 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and coordination with metal ions. For example, the ZnCl2 complex of L1 shows primary cation and secondary anion coordination via hydrogen bonding . The molecular structure, including the arrangement of substituents, can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation with aldehydes and ketones, coordination with metal ions, and substitution reactions. The reactivity of the pyrazole ring can be modulated by the substituents present, which can also affect the compound's biological activity. For example, the synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones involves a three-component condensation reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and photoluminescence, can be influenced by the molecular structure and the presence of substituents. The compound L1, for example, exhibits supercooling with a significant difference between melting and solidification points . Additionally, the photoluminescence properties of these compounds can be altered upon complexation with metals or by changing from solution to solid state, as seen with the ZnCl2 complex of L1 .
Scientific Research Applications
Application 1: Metallosupramolecular Chemistry
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Application 2: Antiproliferative Agents
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- Most of the synthesized compounds showed significant antiproliferative effects. One compound, in particular, was more potent than the positive control, with IC50 values of 1.53 ± 0.46, 1.11 ± 0.34, and 1.98 ± 1.27 μM, respectively. It was also found to induce apoptosis in A549 cells and arrest the cell cycle at the G1 phase .
Application 3: Intercalation in Layered Materials
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Application 4: Synthesis of Pyrazolopyridine Derivatives
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Application 5: Non-Linear Optical Properties
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Application 6: Heterocyclic Compound Diversity
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Application 7: Anti-Inflammatory Activities of Pyrimidines
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Application 8: Non-Linear Optical Properties
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Application 9: Synthesis of Pyrazolopyridine Derivatives
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Application 10: Biomedical Applications of Pyrazolo[3,4-b]pyridines
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Safety And Hazards
properties
IUPAC Name |
2-(pyridin-4-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHCDYKHFLGAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360274 | |
Record name | 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787315 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine | |
CAS RN |
3524-31-0 | |
Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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